7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide
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Description
7-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.322. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .
Mode of Action
The compound acts as a kinase inhibitor , specifically inhibiting the activity of SYK, LRRK2, and MYLK . By binding to these kinases, the compound prevents them from phosphorylating other proteins, thereby disrupting the signal transduction processes they control .
Biochemical Pathways
The inhibition of these kinases affects various biochemical pathways. For instance, the inhibition of SYK can impact immune response pathways, while the inhibition of LRRK2 and MYLK can affect neuronal signaling and muscle contraction pathways, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific disease being treated. Generally, by inhibiting the activity of SYK, LRRK2, and MYLK, the compound could potentially alleviate symptoms of diseases such as autoimmune diseases, inflammatory diseases, neurological and neurodegenerative diseases, and certain types of cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target kinases .
Properties
IUPAC Name |
7-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-9-6-11(20-25-9)16-19-14(26-21-16)8-18-17(22)13-7-10-4-3-5-12(23-2)15(10)24-13/h3-7H,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAGVNLROWXMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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